Azamulin

概要

説明

Azamulin is a pleuromutilin antibiotic . It is not marketed in the US or Europe as of 2021 . In pharmacological studies, it is used as an inhibitor of the liver enzymes CYP3A4 and CYP3A5 .

Synthesis Analysis

This compound is a selective, irreversible inhibitor of cytochrome P450 (CYP) 3A isoforms . It is at least 50-fold less potent against CYP2J2 and 100-fold less effective against all other CYP isoforms . This compound potently blocks the hydroxylation of testosterone .Molecular Structure Analysis

The underlying sites and mechanisms for cooperativity, an X-ray crystal structure of 3A5 was determined with two this compound molecules in the active site that are stacked in an antiparallel orientation . One this compound resides proximal to the heme in a pose similar to the 3A4–this compound complex .Chemical Reactions Analysis

This compound (3 µM) was found to significantly inhibit CYP3A4/5 (>90%), whereas other P450 enzymes were not affected (less than 20% inhibition) .Physical and Chemical Properties Analysis

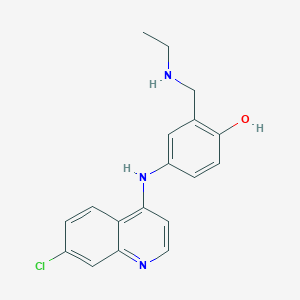

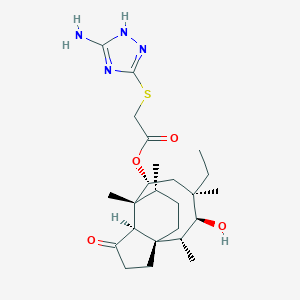

This compound has a molecular formula of C24H38N4O4S and a molecular weight of 478.65 .科学的研究の応用

シトクロムP450 3A4との相互作用

シトクロムP450 3A4(CYP3A4)との相互作用について、Azamulinは研究されています . CYP3A4は重要な薬物代謝酵素であり、一部の薬物はCYP3A4の自殺(機構に基づく)不活性化物質として作用し、予期せぬ薬物間相互作用、毒性、および治療効果の失敗につながる可能性があります . This compoundは、半合成抗生物質であり、そのような自殺基質の1つです . CYP3A4とthis compoundの相互作用を理解することで、新規開発薬の結合能、代謝部位、阻害/不活性化の可能性の予測性を向上させることができます .

CYP3A4/5の阻害

This compoundは、CYP3A4/5の有効かつ高度に選択的な阻害剤として同定されています . 3µMの濃度でCYP3A4/5を有意に阻害する(>90%)ことが見出されていますが、他のP450酵素は影響を受けませんでした(阻害は20%未満) . これにより、this compoundは、薬物代謝におけるCYP3A4/5の役割を研究する上で貴重なツールとなります。

薬物代謝クリアランス研究における応用

This compoundは、ヒト肝細胞を用いて薬物代謝クリアランスに対するCYP3A4/5の寄与を決定するために使用されています . 新規化学物質のクリアランスに対するCYP3A4/5の寄与を早期に決定することは、CYP3A阻害剤および誘導剤との薬物間相互作用のリスクを把握するために不可欠です

作用機序

Target of Action

Azamulin, also known as this compound [INN], is a selective and irreversible inhibitor of the cytochrome P450 (CYP) 3A isoforms . The primary targets of this compound are CYP3A4 and CYP3A5 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of a wide range of substances, including many pharmaceuticals .

Mode of Action

This compound interacts with its targets, CYP3A4 and CYP3A5, by binding to them and inhibiting their activity . This inhibition is significant, with this compound found to inhibit CYP3A4/5 by over 90% . The inhibition of these enzymes affects the metabolism of substances that are substrates for these enzymes, potentially leading to changes in their bioavailability and efficacy.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolic pathway involving the CYP3A4 and CYP3A5 enzymes . These enzymes are involved in the phase 1 metabolism of many pharmaceuticals and other xenobiotics . By inhibiting these enzymes, this compound can affect the metabolic clearance of substances that are substrates for these enzymes .

Pharmacokinetics

This compound’s pharmacokinetic properties are closely tied to its ability to inhibit CYP3A4/5. The inhibition of these enzymes can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of substances that are substrates for these enzymes . This can impact the bioavailability of these substances, potentially affecting their efficacy and safety profiles.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the metabolic clearance of substances that are substrates for CYP3A4/5 . By inhibiting these enzymes, this compound can slow down the metabolism of these substances, potentially leading to increased concentrations of these substances in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other substances that are substrates, inhibitors, or inducers of CYP3A4/5 can affect the efficacy of this compound’s inhibitory action . Additionally, factors such as diet, use of cosmetics, and exposure to environmental pollutants, which can all influence the expression and activity of CYP enzymes, can potentially impact the action of this compound .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Azamulin is a promising compound for future research due to its selective inhibition of CYP3A4/5 . This could be particularly useful in drug development, as accurate estimation of CYP3A4/5 contribution in drug clearance is essential to anticipate the risk of drug-drug interactions and select the appropriate candidate for clinical development .

生化学分析

Biochemical Properties

Azamulin plays a significant role in biochemical reactions by acting as a selective inhibitor of cytochrome P450 3A enzymes. It interacts specifically with CYP3A4 and CYP3A5, inhibiting their activity with high specificity. The compound binds to the active site of these enzymes, preventing the metabolism of substrates that are typically processed by CYP3A4 and CYP3A5. This selective inhibition allows researchers to study the metabolic pathways and interactions of various drugs and compounds that are substrates of these enzymes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In human hepatocytes, this compound significantly inhibits the activity of CYP3A4 and CYP3A5, leading to a decrease in the metabolic clearance of drugs that are substrates of these enzymes. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of active drugs and their metabolites within the cells. Additionally, this compound’s selective inhibition of CYP3A4 and CYP3A5 can help elucidate the roles of these enzymes in cellular processes and drug interactions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cytochrome P450 3A enzymes. This compound exhibits homotropic cooperativity in its binding to CYP3A5, where two this compound molecules bind sequentially in an antiparallel orientation within the enzyme’s active site. This binding excludes water from the hydrophobic surfaces of the binding cavity, enhancing the stability of the enzyme-inhibitor complex. The binding of this compound to CYP3A4 and CYP3A5 prevents the metabolism of substrates by these enzymes, thereby inhibiting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable under typical storage conditions and retains its inhibitory activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of CYP3A4 and CYP3A5 activity, leading to prolonged alterations in drug metabolism and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CYP3A4 and CYP3A5 without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels. These dose-dependent effects highlight the importance of careful dosage selection in experimental studies to avoid adverse outcomes while achieving the desired inhibitory effects .

Metabolic Pathways

This compound is involved in metabolic pathways primarily through its inhibition of cytochrome P450 3A enzymes. By inhibiting CYP3A4 and CYP3A5, this compound affects the metabolism of a wide range of drugs and compounds that are substrates of these enzymes. This inhibition can alter metabolic flux and metabolite levels, providing insights into the roles of CYP3A4 and CYP3A5 in drug metabolism and interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues is influenced by its binding affinity to CYP3A4 and CYP3A5, leading to its accumulation in tissues where these enzymes are highly expressed, such as the liver .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located. The compound’s targeting to the endoplasmic reticulum is facilitated by its interactions with CYP3A4 and CYP3A5. This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit these enzymes within their native cellular environment .

特性

IUPAC Name |

(4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHQJXGMLMSMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50868399 | |

| Record name | 6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76530-44-4 | |

| Record name | (1S,2R,3S,4R,6R,7R,8R,14R)-4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.01,8]tetradec-6-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。